N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 6-amino-5-nitro-2-pyridine, which is then reacted with ethylenediamine.
Reaction Conditions: The reaction is usually carried out under controlled temperature and pH conditions to ensure the formation of the desired intermediate.
Final Step: The intermediate is then treated with guanidine hydrochloride to form the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.
Optimization of Reaction Conditions: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Employing techniques like crystallization, filtration, and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine.
Scientific Research Applications
N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine hydrochloride exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]guanidine
- N-[2-[(6-Amino-5-nitro-2-pyridinyl)amino]ethyl]thiourea
Properties
IUPAC Name |
2-[2-[(6-amino-5-nitropyridin-2-yl)amino]ethyl]guanidine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N7O2.ClH/c9-7-5(15(16)17)1-2-6(14-7)12-3-4-13-8(10)11;/h1-2H,3-4H2,(H3,9,12,14)(H4,10,11,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQOJKIBPWZPNSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])N)NCCN=C(N)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN7O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20700737 |
Source
|
Record name | N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.69 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1246816-36-3 |
Source
|
Record name | N''-{2-[(6-Amino-5-nitropyridin-2-yl)amino]ethyl}guanidine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20700737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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